Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride
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Overview
Description
Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride is a heterocyclic compound with a molecular weight of 233.72 g/mol . This compound is characterized by its unique thieno[3,2-b]pyridine core, which is a bicyclic structure combining a thiophene ring fused to a pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Scientific Research Applications
Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Mechanism of Action
Mode of Action
It is known that the compound contains a thieno[3,2-b]pyridine core, which is a common structural motif in many bioactive molecules .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to form the desired product . The reaction conditions often include refluxing in solvents like ethanol or xylene and the use of catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the thieno[3,2-b]pyridine core .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar structure but different nitrogen positioning, leading to distinct chemical properties and biological activities.
Thieno[3,4-b]pyridine: This compound has a different fusion pattern of the thiophene and pyridine rings, resulting in unique reactivity and applications.
Methyl 2-amino-4h,5h,6h,7h-thieno[2,3-c]pyridine-3-carboxylate hydrochloride:
Uniqueness
Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride is unique due to its specific fusion pattern and functional groups, which confer distinct reactivity and binding properties.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[3,2-b]pyridine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8;/h2-3,6,10H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIBNXRGANVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=CS2)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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